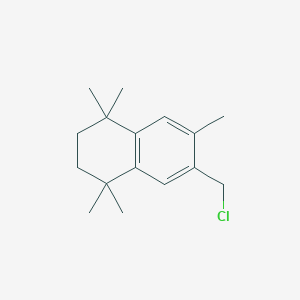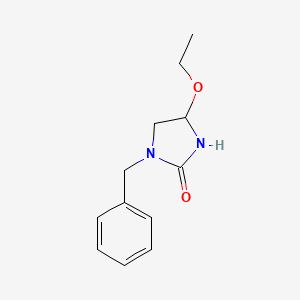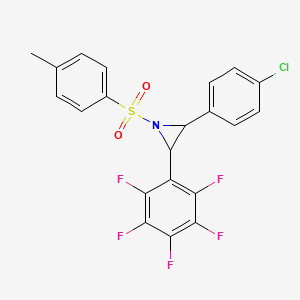
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system, which is further substituted with five methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene with chloromethylating agents such as chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize waste and reduce environmental impact. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group but lacks the tetrahydronaphthalene ring and multiple methyl substitutions.
Chloromethylated Naphthalenes: Compounds with chloromethyl groups attached to naphthalene rings but with different substitution patterns.
Uniqueness
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various applications that require these characteristics.
Properties
CAS No. |
58243-88-2 |
|---|---|
Molecular Formula |
C16H23Cl |
Molecular Weight |
250.80 g/mol |
IUPAC Name |
6-(chloromethyl)-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23Cl/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
QNLTUNPTKWIYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)





![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)


![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)


![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
